![molecular formula C19H15Cl2NOS2 B2429520 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide CAS No. 251096-90-9](/img/structure/B2429520.png)
3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide is a chemical compound with the molecular formula C19H15Cl2NOS2 and a molecular weight of 408.36. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a carboxamide group and a sulfanyl group. The sulfanyl group is further connected to a 2,6-dichlorobenzyl group. The carboxamide nitrogen is bonded to a 4-methylphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the sources I found .Applications De Recherche Scientifique
Coordination Chemistry and Catalysis
- The compound is used in coordination chemistry, specifically in the synthesis of dinuclear palladium thiophenolate complexes. These complexes have potential applications in catalysis, including vinyl-addition polymerization of norbornene (Siedle et al., 2007).
Synthesis and Structural Analysis
- It serves as a precursor for various derivatives in the field of synthetic chemistry. For instance, its derivatives have been synthesized and characterized, including their molecular structures through X-ray crystallography (Stolarczyk et al., 2018).
Pharmaceutical Research
- Certain derivatives of the compound have been studied for their cytotoxic activity, offering insights into potential therapeutic applications. For example, some derivatives have shown activity against specific cancer cell lines (Stolarczyk et al., 2018).
Material Science
- Its derivatives have been utilized in the synthesis of transparent aromatic polyimides. These materials, featuring high refractive indices and small birefringence, have potential applications in optoelectronics and as advanced polymer materials (Tapaswi et al., 2015).
Molecular Docking Studies
- The compound and its derivatives have been the subject of molecular docking studies, indicating potential for interaction with biological targets. Such studies can provide valuable information for the design of new drugs (Alzoman et al., 2015).
Anti-Helicobacter Pylori Agents
- Novel structures derived from the compound have shown potent and selective activities against Helicobacter pylori, a significant gastric pathogen, suggesting its potential in developing new treatments for infections caused by this bacterium (Carcanague et al., 2002).
Advanced Polymer Synthesis
- The compound's derivatives are used in the preparation of new polyamide-imides with potential applications in high-performance materials, due to their outstanding solubility, thermal stability, and optical properties (Shockravi et al., 2009).
Propriétés
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-N-(4-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NOS2/c1-12-5-7-13(8-6-12)22-19(23)18-17(9-10-24-18)25-11-14-15(20)3-2-4-16(14)21/h2-10H,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVGOJAQPZQPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)SCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

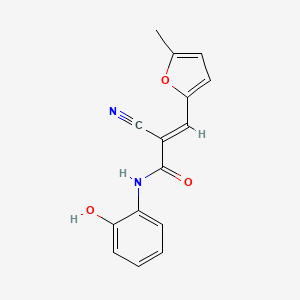
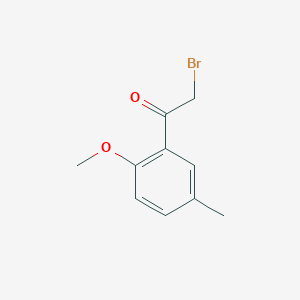
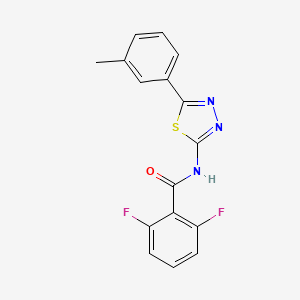
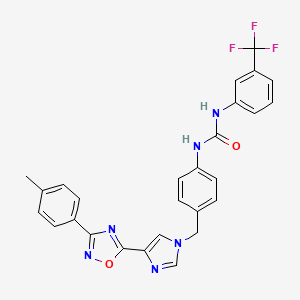
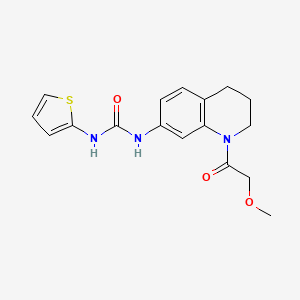
![(E)-2-amino-N-benzyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2429448.png)
![4-{8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl}benzene-1,3-diol hydrochloride](/img/structure/B2429451.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2429452.png)
![1',3'-Dihydrospiro{cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-ylmethanamine hydrochloride](/img/structure/B2429453.png)
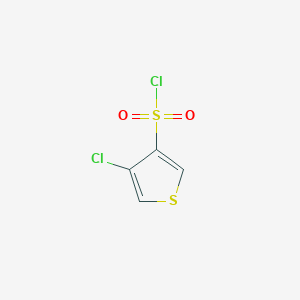
![4-[(4-Chloro-benzenesulfonyl)-methyl-amino]-N-thiazol-2-yl-butyramide](/img/structure/B2429455.png)
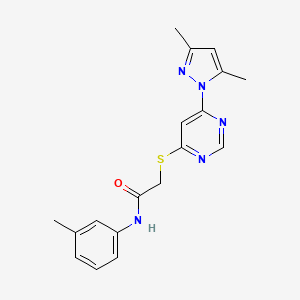
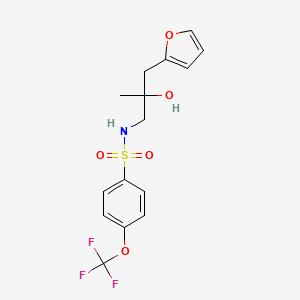
![4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2429460.png)